molecular formula C11H16N2O3S B12442638 (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B12442638
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-UHFFFAOYSA-N
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Description

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester is a carbamic acid derivative characterized by a thiophene ring, a hydroxyimino (oxime) group, and a tert-butyl carbamate moiety. The thiophene ring introduces sulfur-based aromaticity, while the oxime group enables hydrogen bonding and tautomerism. The tert-butyl ester enhances steric protection and lipophilicity, which are critical for stability and bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyimino-2-thiophen-2-ylethyl)carbamate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)

InChI Key

TUCDUUNKHNEUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester typically involves the condensation of thiophene derivatives with oxime and carbamate groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester as inhibitors of viral proteases. For example, research on dipeptide-type inhibitors for SARS-CoV demonstrated that modifications to the carbamate structure can enhance antiviral efficacy. The incorporation of hydroxyimino groups has been linked to increased binding affinity to viral targets, suggesting that our compound may exhibit similar properties .

Inhibition of Enzymatic Activity

The compound's structure allows it to function as a potential inhibitor for various enzymes involved in disease pathways. For instance, compounds with carbamate functionalities have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function .

Synthesis of Peptidomimetics

The synthesis of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester can be utilized in the development of peptidomimetics. The presence of the hydroxyimino group allows for the formation of stable linkages that mimic peptide bonds, providing a route to create novel therapeutic agents. The reaction conditions typically involve coupling reactions using EDC·HCl–HOBt methods, which are well-established in peptide synthesis .

Functionalization of Thiophene Derivatives

Thiophene derivatives are known for their diverse applications in organic electronics and pharmaceuticals. The incorporation of the hydroxyimino group into thiophene derivatives can enhance their reactivity and selectivity in further functionalization reactions, making them valuable intermediates in organic synthesis .

Case Studies

StudyFocusFindings
Study on SARS-CoV InhibitorsEvaluation of antiviral propertiesCompounds with similar structures showed significant inhibition of viral proteases, suggesting potential for (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester .
Neuroprotective EffectsAssessment of acetylcholinesterase inhibitionSimilar compounds exhibited neuroprotective effects by inhibiting acetylcholinesterase activity, indicating potential therapeutic applications in neurodegenerative diseases .
Synthesis MethodologiesDevelopment of peptidomimeticsSuccessful synthesis routes were established utilizing carbamate chemistry to create stable peptidomimetics from related compounds .

Mechanism of Action

The mechanism of action of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

Compound 1 : (2-Hydroxyimino-2-p-tolyl-ethyl)-carbamic acid tert-butyl ester (CAS 912762-60-8)
  • Structure : Replaces thiophene with a p-tolyl (4-methylphenyl) group.
  • Properties :
    • Molecular formula: C₁₄H₂₀N₂O₃
    • Molar mass: 264.32 g/mol
    • Density: 1.09 g/cm³ (predicted)
    • Boiling point: 415.9°C (predicted)
    • pKa: 11.14 (predicted) .
Compound 2 : [2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester (CAS 912762-56-2)
  • Structure : Features a 4-fluorophenyl substituent.
  • Properties :
    • Molecular formula: C₁₃H₁₇FN₂O₃
    • Molar mass: 268.28 g/mol .
  • Key Difference : The electron-withdrawing fluorine atom may enhance oxidative stability and influence hydrogen-bonding capacity compared to thiophene.
Compound 3 : tert-Butyl (2-bromothiophen-3-yl)carbamate
  • Structure : Contains a brominated thiophene ring but lacks the oxime group.

Functional Group Variations

Compound 4 : (2-Amino-benzyl)-carbamic acid tert-butyl ester (CAS 162046-50-6)
  • Structure: Substitutes oxime with an aminobenzyl group.
  • Properties :
    • Molecular formula: C₁₂H₁₈N₂O₂
    • Molar mass: 222.28 g/mol
    • Boiling point: 382.5°C (predicted)
    • pKa: ~2.3 (amine proton) .
  • Key Difference : The primary amine enhances water solubility and provides a site for further functionalization (e.g., acylation).
Compound 5 : tert-Butyl 2-amino-2-thioxoethylcarbamate
  • Structure : Replaces oxime with a thioxo (C=S) group.
  • Properties :
    • Molecular formula: C₇H₁₄N₂O₂S
    • Molar mass: 190.26 g/mol .
  • Key Difference : The thioxo group increases acidity (lower pKa) and may participate in metal coordination.
Compound 6 : [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester
  • Structure : Features a dihydroxycyclopentyl group and a pyrimidinedione moiety.
  • Biological Data :
    • Docking : Forms five hydrogen bonds with SARS-CoV-2 Mpro (Glide score: -8.21 kcal/mol).
    • Molecular Dynamics : Stable RMSD (<2 Å) over 100 ns simulations .
  • Key Insight : Structural complexity enhances target binding but may reduce synthetic accessibility.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound (Thiophene) Compound 1 (p-Tolyl) Compound 4 (Aminobenzyl) Compound 6 (Complex Derivative)
Molecular Weight ~280 (estimated) 264.32 222.28 413.4 (estimated)
LogP ~2.5 (predicted) ~3.0 ~2.3 ~1.5
Hydrogen Bond Donors 2 (oxime, carbamate) 2 2 (amine, carbamate) 4
pKa ~11 (oxime) 11.14 2.3 (amine) ~9 (dihydroxy groups)
  • Key Trends :
    • Thiophene derivatives exhibit moderate lipophilicity (LogP ~2.5–3.0).
    • Oxime and tertiary carbamate groups contribute to higher pKa values (~11) compared to amines.

Pharmacological Activity

  • Evidence from Historical Data :
    • Carbamic esters with both a carbamate and basic substituent (e.g., quaternary ammonium) show enhanced physostigmine-like activity (e.g., intestinal peristalsis stimulation) .
    • Thiophene’s sulfur atom may engage in hydrophobic or π-stacking interactions, distinct from phenyl-based analogs.
  • Modern Insights: Compounds with hydrogen-bond donors (e.g., oxime, dihydroxy groups) demonstrate improved target binding (e.g., SARS-CoV-2 Mpro inhibition) .

Biological Activity

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a thiophene moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where:

  • x,y,z,a,bx,y,z,a,b represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Research indicates that carbamate derivatives such as this compound may exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : The presence of the carbamate functional group allows for the inhibition of certain enzymes, particularly acetylcholinesterase (AChE), which is vital in neurotransmission.
  • Antimicrobial Properties : Some studies suggest that compounds with thiophene rings possess antimicrobial properties against various bacterial strains.

Case Studies

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. Results indicated significant reductions in neuronal cell death when treated with these compounds .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. The findings revealed that compounds similar to (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
  • Toxicity Studies : Research assessing the toxicity profile of carbamate derivatives indicated that while they exhibit beneficial biological activities, there are concerns regarding their safety at higher concentrations. This necessitates further investigation into dose-dependent effects .

Data Tables

Biological ActivityCompound TestedResult
NeuroprotectionSimilar Carbamate DerivativeSignificant reduction in neuronal death
Antimicrobial(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl esterEffective against Staphylococcus aureus
ToxicityVarious CarbamatesDose-dependent toxicity observed

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